molecular formula C14H13NO3 B8662175 Ethyl 4-phenoxypyridine-3-carboxylate

Ethyl 4-phenoxypyridine-3-carboxylate

Cat. No.: B8662175
M. Wt: 243.26 g/mol
InChI Key: IQSRVJJAWABDFS-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxypyridine-3-carboxylate is a pyridine-based ester derivative characterized by a phenoxy substituent at the 4-position and an ethyl ester group at the 3-position of the pyridine ring.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 4-phenoxypyridine-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-15-9-8-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

IQSRVJJAWABDFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenoxypyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-phenoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromonicotinic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4-phenoxynicotinic acid is then esterified with ethanol to yield ethyl 4-phenoxynicotinate .

Industrial Production Methods

Industrial production of ethyl 4-phenoxynicotinate typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenoxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-phenoxynicotinic acid or 4-phenoxynicotinone.

    Reduction: this compound alcohol.

    Substitution: Various substituted phenoxynicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-phenoxypyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 4-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of Ethyl 4-phenoxypyridine-3-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine Carboxylates

Compound Name Substituents/Modifications Key Features/Applications References
This compound 4-phenoxy, 3-ethyl ester Potential π-stacking interactions; synthetic intermediate for bioactive molecules
Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine fused ring; 3-amino, 4-tolyl Enhanced aromaticity; crystallographic studies for structural validation
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate Tetrahydropyridine core; piperidine-acetyl group Antibacterial/antitumor activity; conformational analysis via X-ray crystallography
Ethyl 4-(pyridine-3-carbonyl)-1,2-oxazole-3-carboxylate Oxazole ring; pyridine-3-carbonyl substituent Dual heterocyclic system; high purity (95%) for R&D applications
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate Chloro, formyl groups; dihydropyridine Electrophilic reactivity (formyl group); intermediate in alkaloid synthesis

Key Findings :

Aromatic vs. Saturated Cores: this compound retains a fully aromatic pyridine ring, favoring planar interactions.

Substituent Effects: Phenoxy vs. Thieno Groups: The phenoxy group in the target compound provides steric hindrance and π-electron density, whereas thieno-fused pyridines (e.g., ) enhance aromaticity and electronic delocalization.

Biological Activity: Piperidine-acetyl-substituted derivatives (e.g., ) demonstrate marked antibacterial and antitumor properties, attributed to the basicity of the piperidine nitrogen and its ability to interact with biological targets. This compound’s bioactivity remains less explored but is hypothesized to depend on its aromatic substituents.

Synthetic Utility :

  • The ethyl ester group in all compounds serves as a reactive handle for hydrolysis or transesterification. For example, Ethyl 4-chloro-3-formyl-pyridine carboxylate is a precursor for formyl-directed cross-coupling reactions.

Crystallographic Insights: Structural analogs like Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate and piperidine-acetyl derivatives have been extensively characterized via X-ray crystallography, revealing key bond angles and packing motifs critical for material design.

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